molecular formula C9H10Br2N2 B13668174 3-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

3-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

Cat. No.: B13668174
M. Wt: 306.00 g/mol
InChI Key: SIRLOMWXTDIMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromomethyl group in this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methyl-1H-indazole hydrobromide typically involves the bromination of 1-methyl-1H-indazole. One common method is the reaction of 1-methyl-1H-indazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of hydrobromic acid (HBr) in the presence of a solvent like xylene, which allows for the azeotropic removal of water and improves the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methyl-1H-indazole hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methyl-1H-indazole hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the indazole core . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is unique due to its indazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of biologically active molecules and advanced materials .

Properties

Molecular Formula

C9H10Br2N2

Molecular Weight

306.00 g/mol

IUPAC Name

3-(bromomethyl)-1-methylindazole;hydrobromide

InChI

InChI=1S/C9H9BrN2.BrH/c1-12-9-5-3-2-4-7(9)8(6-10)11-12;/h2-5H,6H2,1H3;1H

InChI Key

SIRLOMWXTDIMNW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CBr.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.